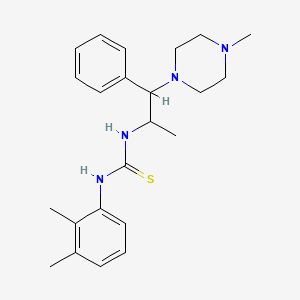
1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a useful research compound. Its molecular formula is C23H32N4S and its molecular weight is 396.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific thiourea compound, drawing on recent research findings and case studies.
Synthesis and Characterization
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthesis likely follows a similar pathway, utilizing appropriate precursors to achieve the desired structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the molecular structure and purity of synthesized compounds.
Anticancer Activity
Recent studies have shown that thiourea derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating IC50 values ranging from 3 to 20 µM for different derivatives . The mechanism often involves the inhibition of specific molecular pathways associated with cancer cell proliferation and angiogenesis.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 14 | |
| Compound B | SK-Hep-1 (Liver) | 7 | |
| Compound C | NUGC-3 (Gastric) | 20 |
Antiviral Activity
Thioureas have also been investigated for their antiviral potential. Studies indicate that certain thiourea derivatives can inhibit viral replication in vitro, with EC50 values often exceeding 0.3 µM against various viruses, including Chikungunya and Enterovirus . The antiviral mechanisms may involve interference with viral entry or replication processes.
Antibacterial and Antifungal Properties
The antibacterial activity of thioureas has been well-documented. For example, several derivatives have shown effectiveness against pathogenic bacteria with minimal inhibitory concentrations (MICs) often below 50 µg/mL . Furthermore, antifungal activity has also been reported, indicating a broad spectrum of antimicrobial effects.
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | Type of Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Bacterial (E. coli) | 25 | |
| Compound E | Fungal (Candida albicans) | 30 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea compounds. Variations in substituents on the aromatic rings or modifications to the thiourea moiety can significantly influence potency and selectivity against biological targets. For instance, studies indicate that electron-withdrawing groups enhance antibacterial activity while certain alkyl substitutions improve anticancer efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
- Case Study on Anticancer Efficacy : A derivative similar to our compound was tested against human leukemia cell lines, showing an IC50 value as low as 1.5 µM, indicating strong anticancer potential .
- Antiviral Screening : In a study evaluating various thioureas against viral strains, a compound structurally related to our target demonstrated significant antiviral activity with an EC50 value of 0.25 µM against Chikungunya virus .
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4S/c1-17-9-8-12-21(18(17)2)25-23(28)24-19(3)22(20-10-6-5-7-11-20)27-15-13-26(4)14-16-27/h5-12,19,22H,13-16H2,1-4H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIQGQGVJVFUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














